

Synonyms for 2-Chloro-3-fluoro-6-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-6-methylpyridine

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An In-Depth Technical Guide to **2-Chloro-3-fluoro-6-methylpyridine**: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its functionality and potential for selective modification. **2-Chloro-3-fluoro-6-methylpyridine** stands as a premier example of a heterocyclic building block, engineered with a specific arrangement of substituents that offer a powerful toolkit for the synthetic chemist. Its pyridine core is a common motif in biologically active compounds, and the strategic placement of chloro, fluoro, and methyl groups imparts a unique reactivity profile crucial for constructing complex molecular architectures.^{[1][2]}

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of **2-Chloro-3-fluoro-6-methylpyridine**. Moving beyond a simple datasheet, we will explore the causality behind its synthetic utility, present a practical experimental workflow, and contextualize its role in the development of next-generation chemical entities.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemical synthesis. **2-Chloro-3-fluoro-6-methylpyridine** is identified by several names and codes, with its key properties summarized below.

Structural and Identity Data

Caption: Chemical Structure of **2-Chloro-3-fluoro-6-methylpyridine**.

Table 1: Chemical Identifiers and Properties

Parameter	Value	Source(s)
IUPAC Name	2-chloro-3-fluoro-6-methylpyridine	[3][4]
Synonyms	2-Chloro-3-fluoro-6-picoline	[1][5]
CAS Registry No.	374633-32-6	[3][4]
Molecular Formula	C ₆ H ₅ ClFN	[3][4]
Molecular Weight	145.56 g/mol	[3][4]
Appearance	Off-white to light yellow solid/crystal	[1][5]
Boiling Point	167.8 ± 35.0 °C (at 760 mmHg)	[1]
Density	~1.3 g/cm ³	[1]
Flash Point	55.3 ± 25.9 °C	[1]
InChIKey	BGDYLOGCMJAUHR-UHFFFAOYSA-N	[4]

| Storage | Store at 2-8°C under inert gas [[5] |

Part 2: The Synthetic Rationale: A Tale of Three Substituents

As application scientists, we move beyond simply listing properties to understanding why a molecule is designed a certain way. The synthetic value of **2-Chloro-3-fluoro-6-methylpyridine** arises from the deliberate electronic and steric interplay of its three functional groups.

- **The Chloro Group (Position 2): The Leaving Group.** The chlorine atom at the C2 position, alpha to the ring nitrogen, is the primary site for reactivity. It serves as an excellent leaving group in nucleophilic aromatic substitution (S_NAr) reactions. This is the most common and powerful method for functionalizing such heterocycles, allowing for the introduction of a vast array of nucleophiles (N-, O-, S-, and C-based).[6]
- **The Fluoro Group (Position 3): The Activator.** The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect polarizes the pyridine ring, making the C2 position more electrophilic and thus significantly more susceptible to nucleophilic attack. This activation is critical for achieving high yields and mild reaction conditions in S_NAr processes.[6]
- **The Methyl Group (Position 6): The Modulator.** The electron-donating methyl group at C6 serves two purposes. First, it modulates the overall electronics of the ring, subtly influencing reactivity. Second, and more critically, it provides a steric handle that can direct the conformation of molecules derived from this scaffold, which is often a key factor in optimizing binding affinity in drug candidates. It also blocks reaction at that site, ensuring regioselectivity.

This triad of substituents creates a self-validating system for regioselective synthesis. Chemists can reliably target the C2 position for modification while the rest of the molecule remains intact, a cornerstone of efficient and predictable multi-step synthesis.

Part 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the practical utility of **2-Chloro-3-fluoro-6-methylpyridine**, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a fundamental tool for creating C-C bonds and is widely used in drug discovery to couple heterocyclic halides with aryl or vinyl boronic acids.

Objective:

To synthesize 2-Aryl-3-fluoro-6-methylpyridine by coupling **2-Chloro-3-fluoro-6-methylpyridine** with a generic arylboronic acid.

Causality of Experimental Choices:

- **Catalyst:** A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is chosen because palladium can efficiently cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for this cross-coupling reaction.
- **Base:** An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.
- **Solvent:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base.
- **Inert Atmosphere:** The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried Schlenk flask, add **2-Chloro-3-fluoro-6-methylpyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Inerting:** Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
- **Solvent Addition:** Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of inert gas.
- **Reaction:** Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Workflow Visualization



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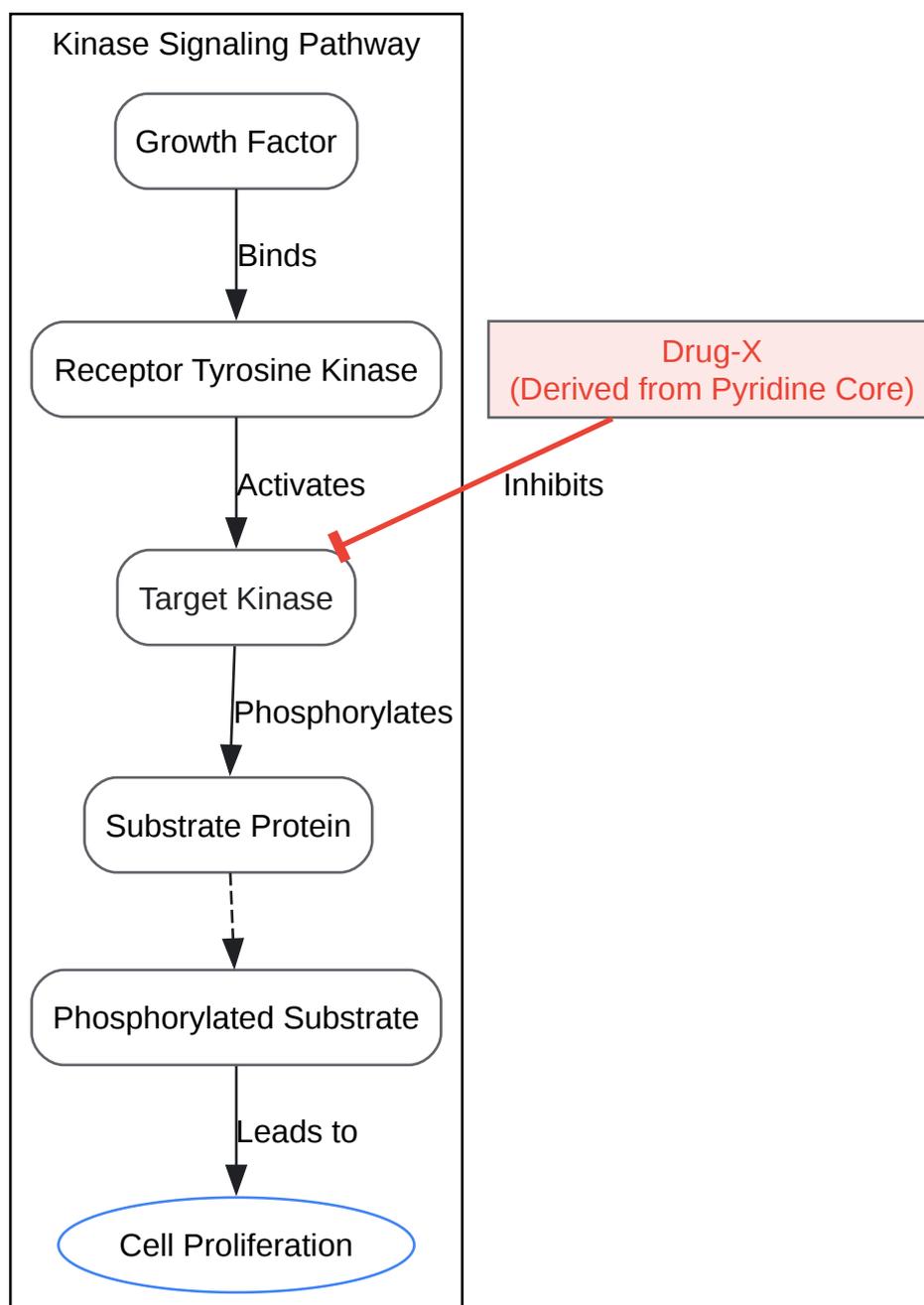
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Part 4: Applications in Drug Discovery

Halogenated pyridines are indispensable building blocks in medicinal chemistry.^{[7][8]} **2-Chloro-3-fluoro-6-methylpyridine** is particularly valuable as a starting point for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. By replacing the C2-chloro group with various amines, alcohols, thiols, or carbon nucleophiles, researchers can systematically probe the binding pocket of a biological target, such as a protein kinase.

For instance, a lead compound containing the 3-fluoro-6-methylpyridine core might show moderate inhibitory activity against a cancer-related kinase. Using the Suzuki protocol described above, chemists can synthesize dozens of analogues where the C2 position is decorated with different aryl groups to enhance potency, selectivity, and pharmacokinetic properties.

Illustrative Signaling Pathway



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Caption: Inhibition of a kinase pathway by a drug derived from the pyridine scaffold.

Part 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific safety data sheet (SDS) for **2-Chloro-3-fluoro-6-methylpyridine** should always be consulted,

the general precautions for halogenated pyridines apply.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[9][10]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[9]

Table 2: GHS Hazard Information (Representative)

Hazard Class	Statement	Precautionary Codes (Examples)
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P312
Skin Irritation	H315: Causes skin irritation	P280, P302+P352, P332+P313
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Note: This table is based on hazards associated with similar halogenated pyridine compounds and should be used for guidance only. Always refer to the vendor-specific SDS.

Conclusion

2-Chloro-3-fluoro-6-methylpyridine is more than just an intermediate; it is a carefully designed tool for chemical innovation. Its value lies in the predictable and selective reactivity conferred by its unique substitution pattern, enabling chemists to efficiently build molecular complexity. For professionals in drug discovery and agrochemical development, this compound serves as a reliable and versatile scaffold for creating novel, high-value molecules. A thorough

understanding of its properties, reactivity, and handling is essential for unlocking its full synthetic potential.

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